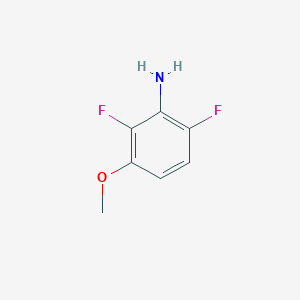

2,6-Difluoro-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLHUQRLEPQGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397655 | |

| Record name | 2,6-Difluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144851-62-7 | |

| Record name | 2,6-Difluoro-3-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144851-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyaniline (CAS 144851-62-7): A Key Building Block for Modern Drug Discovery and Agrochemicals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,6-difluoro-3-methoxyaniline. This fluorinated aniline derivative is a valuable building block for researchers, scientists, and drug development professionals, offering unique electronic and steric properties that are highly sought after in the design of novel bioactive molecules.

Introduction: The Strategic Advantage of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a drug candidate to its biological target.[2] this compound (CAS: 144851-62-7) is a prime example of a fluorinated building block that has gained significant interest. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking an amino group and a meta-methoxy group, creates a distinct electronic environment that influences its reactivity and its interactions with biological macromolecules.[2] This guide will delve into the core properties and applications of this versatile compound.

Physicochemical and Spectral Properties

This compound is a compound with the molecular formula C₇H₇F₂NO and a molecular weight of approximately 159.13 g/mol .[2][3][4][5] Depending on the ambient temperature, it can present as a liquid or a solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 144851-62-7 | [2][3][4][5] |

| Molecular Formula | C₇H₇F₂NO | [2][3][4][5] |

| Molecular Weight | 159.13 g/mol | [2][3] |

| Appearance | Clear colorless to pale orange liquid/solid | [6] |

| Refractive Index (@ 20°C) | 1.5210-1.5260 | [6] |

| Purity (typical) | ≥96.0% (GC) | [6] |

Spectral Analysis (Predicted)

¹H NMR (predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR (predicted): The carbon NMR spectrum will be characterized by signals for the seven carbon atoms. The carbons attached to fluorine will show large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observed for neighboring carbons.

IR Spectroscopy (predicted): The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).

Mass Spectrometry (predicted): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 159, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of this compound typically proceeds through a two-step sequence starting from 2,6-difluoroanisole. This process involves an electrophilic aromatic substitution followed by a reduction.

Diagram 1: General Synthesis Pathway

Caption: A typical two-step synthesis of this compound.

Detailed Experimental Protocol (Representative Example)

The following protocol is a representative example for the synthesis of this compound, based on established methods for the nitration of similar aromatic compounds and the reduction of nitroarenes.[2]

Step 1: Nitration of 2,6-Difluoroanisole

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: To the cold, stirred nitrating mixture, add 2,6-difluoroanisole dropwise at a rate that maintains the internal temperature between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for approximately 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product, 2,6-difluoro-3-nitroanisole.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of 2,6-Difluoro-3-nitroanisole

-

Reaction Setup: In a round-bottom flask, suspend the purified 2,6-difluoro-3-nitroanisole in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups:

-

Amino Group: The primary amino group is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.

-

Aromatic Ring: The aromatic ring is activated by the amino and methoxy groups towards electrophilic substitution. However, the two ortho-fluorine atoms are strongly electron-withdrawing and deactivating, which modulates the overall reactivity and directs incoming electrophiles.

-

Fluorine Atoms: The fluorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can influence the acidity of the N-H protons and the basicity of the amino group.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[2]

Kinase Inhibitors in Oncology

The substituted aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors for their target kinases. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of kinases, while the methoxy group can be used as a handle for further synthetic modifications.

Diagram 2: Role in Kinase Inhibitor Synthesis

Caption: General scheme for incorporating the aniline into a kinase inhibitor scaffold.

Agrochemicals

Fluorinated anilines are also important components of modern agrochemicals, such as herbicides and fungicides. The presence of fluorine can enhance the efficacy and selectivity of these compounds. For example, derivatives of 2,6-difluoroaniline have been utilized in the synthesis of acetohydroxyacid synthase (AHAS) inhibiting herbicides.[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many aniline derivatives, it is considered to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[8] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9]

Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves

-

Laboratory coat

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of functional groups and the presence of fluorine atoms provide chemists with a powerful tool for the synthesis of novel compounds with tailored properties. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of versatile and well-characterized intermediates like this compound is expected to increase. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- EvitaChem. (n.d.). This compound (EVT-380253) | 144851-62-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Fisher Scientific. (n.d.). This compound, 97%.

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Composition for inhalation - Patent US-8575137-B2. Retrieved from [Link]

- Fisher Scientific. (n.d.). This compound, 97%.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 144851-62-7.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). This compound, 97% 1 g | Buy Online.

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%.

-

MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

-

MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

ResearchGate. (n.d.). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-Dipropyl-3-methoxyaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 144851-62-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. H26631.03 [thermofisher.com]

- 7. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum [chemicalbook.com]

- 9. 2,6-Difluoroaniline [webbook.nist.gov]

The Strategic Synthesis of 2,6-Difluoro-3-methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two fluorine atoms ortho to the amino group and a methoxy group, imparts distinct electronic and conformational properties to the parent molecule, making it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of this compound, commencing from readily available starting materials. The discussion delves into the mechanistic underpinnings of each synthetic transformation, offering insights into the rationale behind the chosen reagents and reaction conditions. Detailed, step-by-step experimental protocols are provided to ensure reproducibility, accompanied by data presentation in clear, comparative tables and visualization of the synthetic workflow.

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

Fluorine-containing organic molecules have gained immense importance in the life sciences and material sciences. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Substituted anilines, in particular, are prevalent scaffolds in a vast array of bioactive compounds. The strategic placement of fluorine atoms on the aniline ring, as seen in this compound, offers a powerful tool for fine-tuning the properties of the final product. The ortho-difluoro substitution pattern can induce a conformational bias and influence the pKa of the amino group, which can be critical for optimizing drug-receptor interactions.

This guide will focus on a logical and well-precedented synthetic approach to this compound, emphasizing experimental details and the chemical principles that govern each transformation.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a two-step sequence involving the reduction of a nitro group, which in turn is introduced via electrophilic nitration of a suitable precursor. The most straightforward starting material for this strategy is the commercially available 2,4-difluoroanisole.

Caption: Retrosynthetic analysis of this compound.

This proposed route is advantageous due to the accessibility of the starting material and the generally reliable nature of the involved reactions. The key challenge lies in controlling the regioselectivity of the nitration step to obtain the desired 3-nitro isomer.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step guide for the synthesis of this compound, divided into two main stages: nitration of 2,4-difluoroanisole and subsequent reduction of the nitro intermediate.

Step 1: Nitration of 2,4-Difluoroanisole to Yield 2,6-Difluoro-3-nitroanisole

Causality behind Experimental Choices: The nitration of activated aromatic rings such as anisole derivatives is a classic electrophilic aromatic substitution. The choice of fuming nitric acid and sulfuric acid provides a potent source of the nitronium ion (NO₂⁺), the active electrophile. The reaction temperature is kept low to minimize the formation of side products and to control the exothermic nature of the reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. In 2,4-difluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The C4 position is already substituted with a fluorine atom. The C2 position is sterically hindered by the adjacent methoxy group and a fluorine atom. Therefore, the nitration is expected to occur predominantly at the C6 position, which is para to the C4-fluorine and ortho to the C2-fluorine, leading to the desired 2,6-difluoro-3-nitroanisole. However, careful analysis of the directing effects indicates that the position C3 is activated by the ortho-methoxy group and the para-fluorine atom, making it a likely position for nitration. The position C5 is also a possibility. Therefore, careful purification is crucial to isolate the desired isomer.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,4-Difluoroanisole | 144.11 | 10.0 g | 0.0694 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 30 mL | - | - |

| Fuming Nitric Acid | 63.01 | 5.0 mL | - | - |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-difluoroanisole (10.0 g, 0.0694 mol).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (30 mL) to the flask with stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, continue stirring at 0 °C for 15 minutes.

-

Slowly add fuming nitric acid (5.0 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

After the addition, stir the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (ca. 100 g) with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure 2,6-difluoro-3-nitroanisole.

Expected Outcome: A crystalline solid. The yield and characterization data (¹H NMR, ¹³C NMR, MS) should be obtained to confirm the structure and purity of the product.

Step 2: Reduction of 2,6-Difluoro-3-nitroanisole to this compound

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this reaction. The use of hydrogen gas under pressure facilitates the reduction. Ethanol is a suitable solvent as it is relatively inert and can dissolve the starting material. The addition of a small amount of a base, such as triethylamine, can sometimes help to prevent catalyst poisoning and improve the reaction rate, although it may not be strictly necessary.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,6-Difluoro-3-nitroanisole | 189.11 | 5.0 g | 0.0264 | 1.0 |

| 10% Palladium on Carbon | - | 0.5 g | - | - |

| Ethanol | 46.07 | 100 mL | - | - |

| Hydrogen Gas | 2.02 | - | - | - |

Procedure:

-

To a hydrogenation vessel, add 2,6-difluoro-3-nitroanisole (5.0 g, 0.0264 mol) and ethanol (100 mL).

-

Carefully add 10% palladium on carbon (0.5 g).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Expected Outcome: A pale yellow oil or a low-melting solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Alternative Synthetic Considerations

While the proposed route is robust, other synthetic strategies could also be considered. For instance, a route commencing from 1,2,3-trifluorobenzene could be envisioned. This would involve a nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy group, followed by a regioselective amination. However, controlling the regioselectivity of both steps could be challenging. Another possibility involves the Hofmann or Curtius rearrangement of a corresponding benzamide or acyl azide derivative, which could be prepared from 2,6-difluoro-3-methoxybenzoic acid. These alternative routes may offer advantages in specific contexts but are generally more complex than the nitration-reduction sequence.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound from the readily available starting material, 2,4-difluoroanisole. The provided protocols are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. The discussion on the rationale behind the experimental choices aims to provide researchers with a deeper understanding of the underlying chemical principles. The strategic synthesis of this valuable building block opens avenues for the development of novel and improved pharmaceutical and agrochemical agents.

References

-

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, Inc. [Link]

-

Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. Wiley-VCH. [Link]

-

For general procedures on the reduction of nitroarenes: Reductions in Organic Chemistry. Hudlicky, M. ACS Monograph; American Chemical Society. [Link]

-

2,6-Difluoro-3-methoxyaniline molecular structure

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2,6-Difluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic amine that serves as a valuable building block in medicinal and materials chemistry. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a versatile amino group on a benzene scaffold imparts unique electronic properties and reactivity. This guide provides a comprehensive technical overview of its molecular structure, elucidated through predicted spectroscopic analysis, alongside its physicochemical properties, a proposed synthetic pathway, and critical safety information. The discussion is tailored for professionals in drug discovery and chemical research, emphasizing the rationale behind its structural characteristics and synthetic design.

Introduction: The Significance of Fluorinated Aniline Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and modified lipophilicity.[1] Anilines, in turn, are fundamental precursors in the synthesis of a vast array of pharmaceuticals and agrochemicals.[2] The convergence of these two motifs in structures like this compound offers a compelling platform for chemical innovation.

The aniline moiety provides a reactive handle for a multitude of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The methoxy group is a classic electron-donating group that can influence the molecule's reactivity and solubility. Critically, the two fluorine atoms positioned ortho to the amine group exert a powerful influence; they can modulate the pKa of the amine, serve as hydrogen bond acceptors, and block sites of metabolic oxidation, a common liability for aniline-containing drug candidates.[3] This unique combination of functional groups makes this compound a desirable intermediate for creating complex molecular architectures with tailored biological activities.

Physicochemical and Chemical Properties

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 144851-62-7 | [4][5] |

| Molecular Formula | C₇H₇F₂NO | [5][6] |

| Molecular Weight | 159.13 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Amino-2,4-difluoroanisole, 2,6-Difluoro-m-anisidine | [4][7] |

| Appearance | Clear colorless to pale orange liquid | [6] |

| Purity | ≥96-97% (Commercially available) | [4][6] |

| Refractive Index | 1.5210-1.5260 (@ 20°C) | [6] |

| SMILES | COC1=C(F)C(N)=C(F)C=C1 | [6] |

| InChI Key | XVLHUQRLEPQGDI-UHFFFAOYSA-N | [6] |

Elucidation of Molecular Structure: A Predicted Spectroscopic Analysis

While empirical spectral data for this compound is not widely published in peer-reviewed literature, its structure can be confidently predicted and analyzed based on fundamental spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum in CDCl₃ is expected to show three distinct regions corresponding to the aromatic protons, the amine protons, and the methoxy protons.

-

Aromatic Region (δ 6.5-7.0 ppm): Two signals are expected for the two aromatic protons (H-4 and H-5).

-

The proton at the C-5 position will appear as a triplet of doublets (td) due to coupling with the adjacent H-4 proton (~8-9 Hz) and the two meta-fluorine atoms (~2-3 Hz).

-

The proton at the C-4 position will appear as a complex multiplet due to coupling with H-5, the ortho-fluorine (F-6), and the meta-fluorine (F-2).

-

-

Amine Protons (δ ~3.8 ppm): The -NH₂ protons are expected to appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.

-

Methoxy Protons (δ ~3.9 ppm): The -OCH₃ protons will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will be characterized by strong carbon-fluorine couplings.

-

Aromatic Carbons (δ 100-160 ppm):

-

C-F Carbons (C-2, C-6): These will exhibit the largest C-F coupling constants (¹JCF ≈ 240-250 Hz) and will appear as doublets. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.

-

C-O Carbon (C-3): This carbon, attached to the methoxy group, will also be downfield. It will show smaller couplings to the adjacent F-2.

-

C-N Carbon (C-1): The carbon bearing the amino group will be coupled to the adjacent F-2 and F-6 atoms, appearing as a triplet or doublet of doublets.

-

C-H Carbons (C-4, C-5): These carbons will show smaller C-F couplings and their chemical shifts will be influenced by the combination of ortho, meta, and para substituents.

-

-

Methoxy Carbon (δ ~56 ppm): The -OCH₃ carbon will appear as a singlet in the aliphatic region.

Predicted FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.

-

N-H Stretching (3350-3500 cm⁻¹): The primary amine will show two characteristic sharp-to-medium bands in this region, corresponding to the symmetric and asymmetric N-H stretches.

-

C-H Aromatic Stretching (~3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the aromatic ring.

-

C-H Aliphatic Stretching (~2850-2960 cm⁻¹): Signals from the methyl group of the methoxy moiety.

-

C=C Aromatic Stretching (1580-1620 cm⁻¹): Strong absorptions typical of the benzene ring.

-

C-F Stretching (1100-1350 cm⁻¹): Strong, characteristic bands for the aryl-fluoride bonds.

-

C-O-C Stretching (1000-1250 cm⁻¹): A strong band corresponding to the asymmetric stretch of the aryl ether linkage.

Predicted Mass Spectrometry (Electron Ionization)

In an EI mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 159. The fragmentation pattern would likely involve the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z = 144, or the loss of a formyl radical (-CHO).

Proposed Synthesis and Purification

While multiple synthetic routes to fluorinated anilines exist, a robust and logical approach for this compound involves a multi-step sequence starting from a commercially available difluorinated precursor. A common and effective strategy is the reduction of the corresponding nitro compound.

Synthetic Workflow

The proposed synthesis proceeds via the nitration of 1,3-difluorobenzene, followed by nucleophilic aromatic substitution to introduce the methoxy group, and concludes with the reduction of the nitro group to the target aniline.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitro Group Reduction

This protocol details the final, critical step: the reduction of 2,6-Difluoro-3-methoxynitrobenzene. This method is advantageous as it uses inexpensive and readily available reagents.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Difluoro-3-methoxynitrobenzene (1 equivalent).

-

Add ethanol and water (e.g., in a 4:1 ratio) to the flask to serve as the reaction solvent.

-

Add ammonium chloride (NH₄Cl, 1.2 equivalents) and iron powder (Fe, 5 equivalents).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 80-90 °C).

-

Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a clear liquid.

Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a building block with significant potential for drug development. Its utility stems from the combined properties of its functional groups:

-

Amine Group: Serves as a key nucleophile or a point of attachment for building larger molecules. It is frequently used in the synthesis of heterocycles, sulfonamides, and ureas, which are common pharmacophores.

-

Difluoro Substitution: The ortho-difluoro pattern is particularly valuable. It sterically shields the amine group, potentially hindering unwanted side reactions. Electronically, the fluorine atoms lower the pKa of the aniline, making it less basic and potentially reducing off-target interactions at physiological pH. Furthermore, this substitution pattern can block metabolic N-oxidation pathways, a major source of toxicity for many aniline-based drugs.[3]

-

Methoxy Group: This group acts as a hydrogen bond acceptor and can increase the polarity and solubility of a molecule. Its position can be used to direct further electrophilic aromatic substitution reactions if desired.

This scaffold is therefore highly relevant for creating libraries of compounds for screening against various biological targets, such as protein kinases, where substituted anilines are a well-established class of inhibitors.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

| Hazard Category | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |

| Eye Damage/Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | STOT SE Category 3 | P261, P271, P304+P340, P312, P403+P233 |

(Data sourced from supplier safety data sheets)

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Conclusion

This compound represents a sophisticated chemical building block whose value lies in the precise arrangement of its fluorine, methoxy, and amino substituents. Its molecular structure, characterized by a unique electronic and steric profile, makes it an attractive starting point for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Understanding its spectroscopic signatures, synthetic accessibility, and handling requirements is crucial for researchers aiming to leverage its potential in creating next-generation molecular innovations.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 9, 2026, from [Link]

- Shao, Z., et al. (2016). Angewandte Chemie International Edition, 55, 14653-14657.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methyoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26, 347–357.

- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

-

NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Royal Society of Chemistry. (2023). FT-IR spectral studies.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). m-Anisidine. Retrieved January 9, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Page loading... [guidechem.com]

- 3. 2,6-二氟苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 144851-62-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. H26631.03 [thermofisher.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

Spectroscopic Characterization of 2,6-Difluoro-3-methoxyaniline: A Technical Guide

Introduction

2,6-Difluoro-3-methoxyaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-fluorine atoms, a meta-methoxy group, and an amino group, imparts specific electronic and steric properties that are crucial for its application as a synthetic building block. The fluorine atoms can modulate metabolic stability and binding affinity, while the methoxy and amino groups provide key sites for further chemical modification.

A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound across several key analytical techniques. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's spectral properties.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on established principles of nuclear magnetic resonance, mass spectrometry, and infrared and UV-Vis spectroscopy, supplemented by data from analogous structures. As of the date of this publication, a complete, experimentally verified dataset for this specific compound is not available in publicly accessible databases.

Molecular Structure and Characterization Workflow

The structural features of this compound dictate its spectroscopic signature. The workflow for its characterization is a multi-technique approach designed to provide orthogonal data points, ensuring an unambiguous structural elucidation.

Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms. The analysis requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

Molecular Structure for NMR Assignment

Caption: Atom numbering scheme for this compound used for NMR assignments.

¹H NMR Spectroscopy

Rationale: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other nuclei (protons and fluorine). The amino (-NH₂) protons will appear as a broad singlet, while the aromatic protons will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methoxy (-OCH₃) protons will be a sharp singlet.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

|---|---|---|---|---|

| H₄, H₅ | 6.60 - 6.80 | m | - | 2H |

| -NH₂ | ~3.80 | br s | - | 2H |

| -OCH₃ | 3.90 | s | - | 3H |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence for ¹H NMR is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.[1]

¹³C NMR Spectroscopy

Rationale: The ¹³C NMR spectrum reveals the number of unique carbon environments and is highly sensitive to coupling with fluorine (C-F coupling), which is diagnostic. Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant(s) (J, Hz) |

|---|---|---|---|

| C₂/C₆ | ~150 | dd | ¹JCF ≈ 240, ²JCF ≈ 15 |

| C₃ | ~145 | t | ³JCF ≈ 3 |

| C₁ | ~125 | t | ²JCF ≈ 10 |

| C₄/C₅ | ~110 | m | - |

| -OCH₃ | 56.5 | s | - |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a relaxation delay (e.g., 2 seconds) are necessary due to the longer relaxation times of carbon nuclei.

-

Data Processing: Process the FID with an exponential multiplication (line broadening of ~1.0 Hz). Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. For this molecule, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected. This signal will be split by coupling to the adjacent aromatic protons.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Assigned Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

|---|

| C₂-F, C₆-F | ~ -135 | m | - |

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the NMR probe to the fluorine frequency.

-

Data Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F splitting. An external reference standard like CFCl₃ (0.00 ppm) is typically used.

-

Data Processing: Standard processing techniques apply.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern provides additional structural information.

Predicted Mass Spectrometry Data

| Technique | Ion | Predicted m/z | Interpretation |

|---|---|---|---|

| ESI-HRMS | [M+H]⁺ | 160.0571 | C₇H₈F₂NO⁺ (Calculated: 160.0574) |

| EI-MS | [M]⁺˙ | 159.0496 | Molecular Ion |

Expected Fragmentation: Under Electron Ionization (EI), the molecule is expected to be relatively stable due to its aromaticity. Key fragmentation pathways could involve the loss of a methyl radical (·CH₃) from the methoxy group or the loss of CO.

Experimental Protocol (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. Calibrate the instrument to ensure high mass accuracy.

-

Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺ and use the accurate mass to calculate the elemental formula.[3]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorbances will include the N-H stretches of the amine, C-F stretches, C-O stretches of the ether, and various vibrations of the aromatic ring.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium, Doublet | N-H asymmetric & symmetric stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| 1620 - 1580 | Strong | N-H scissoring and C=C aromatic ring stretching |

| 1250 - 1180 | Strong | C-O-C asymmetric stretching (aryl ether) |

| 1100 - 1000 | Strong | C-F stretching |

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Since the compound is a liquid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify the characteristic functional group peaks.[4]

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline and methoxy substituents on the benzene ring act as auxochromes, causing a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene.

Predicted UV-Vis Data (in Ethanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~240 | High | π→π* (Primary benzenoid band) |

| ~290 | Moderate | π→π* (Secondary benzenoid band) |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.[5]

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a robust framework for researchers to verify the synthesis and purity of this important chemical intermediate. The outlined protocols represent standard, validated methods for acquiring high-quality spectroscopic data.

References

-

NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Retrieved from [Link]

-

O'Brien, P. J., et al. (2021). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

YouTube. (2021). CHE 219L NMR Characterization Tutorial. Retrieved from [Link]

-

YouTube. (2020). How To Label NMR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]

-

ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

-

YouTube. (2021). CHE 219L NMR Characterization Tutorial. Retrieved from [Link]

-

YouTube. (2020). How To Label NMR Spectra. Retrieved from [Link]

-

YouTube. (2020). How To Label NMR Spectra. Retrieved from [Link]

Sources

Introduction: The Structural Significance of 2,6-Difluoro-3-methoxyaniline

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,6-Difluoro-3-methoxyaniline

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 144851-62-7) is a key building block, presenting a unique substitution pattern that poses both challenges and opportunities for structural elucidation.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is the definitive method for confirming the substitution pattern and electronic environment of the carbon backbone.

This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. We will move from a theoretical prediction of the spectrum, grounded in first principles and substituent effects, to a practical, field-proven protocol for data acquisition. The core objective is to not only present the data but to explain the causality behind the observed chemical shifts and, critically, the complex carbon-fluorine (C-F) coupling patterns that are the hallmark of this molecule's spectrum.

Theoretical ¹³C NMR Spectral Prediction

A robust understanding of a molecule's ¹³C NMR spectrum begins with a prediction based on established principles. The chemical shift of each carbon atom in the aromatic ring is influenced by the cumulative electronic effects (inductive and resonance) of the amine (-NH₂), methoxy (-OCH₃), and fluorine (-F) substituents. Furthermore, the presence of two ¹⁹F atoms (spin I = ½, 100% natural abundance) introduces spin-spin coupling, splitting the signals of nearby carbon atoms into distinct multiplets.[4]

Molecular Structure and Carbon Numbering

To discuss the spectrum coherently, we must first establish a standardized numbering system for the carbon atoms.

Caption: IUPAC numbering of this compound.

Analysis of Substituent Effects

-

Amine (-NH₂) Group: A powerful activating group that donates electron density via resonance, strongly shielding the ortho (C2, C6) and para (C4) positions.

-

Methoxy (-OCH₃) Group: Also an activating group, donating electron density through resonance. It shields its ortho (C2, C4) and para (C6) positions.

-

Fluorine (-F) Atoms: Fluorine is highly electronegative, leading to a strong inductive withdrawal (-I effect) which deshields adjacent carbons. However, it also exhibits a resonance donation (+R effect) by which its lone pairs delocalize into the ring, shielding ortho and para carbons. For fluorine, the most significant impact is the direct, one-bond C-F coupling, which results in a large downfield shift for the carbon it is attached to (the ipso-carbon).

In this molecule, the interplay is complex. C2 and C6 are directly attached to fluorine, which will dominate their chemical shifts. C1 is ortho to two fluorine atoms, experiencing their inductive withdrawal. C3 is ortho to one fluorine (C2) and meta to the other (C6).

Carbon-Fluorine (¹³C-¹⁹F) Coupling: The Definitive Feature

The diagnostic power of ¹³C NMR for fluorinated compounds lies in the C-F coupling constants (JCF), which are transmitted through bonds.[5][6] The magnitude of the coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (One-bond): Very large, typically ranging from -160 to -350 Hz. This coupling is observed for carbons directly bonded to fluorine (C2 and C6).[6]

-

²JCF (Two-bond): Smaller, typically 15-30 Hz. Carbons ortho to the fluorine will show this coupling (e.g., C1, C3 coupled to F at C2; C1, C5 coupled to F at C6).

-

³JCF (Three-bond): Generally 5-10 Hz. Carbons meta to the fluorine will exhibit this coupling (e.g., C4, C5 coupled to F at C2; C2, C4 coupled to F at C6).

-

⁴JCF (Four-bond): Smallest, typically 0-3 Hz. The carbon para to the fluorine will show this coupling (e.g., C5 coupled to F at C2; C3 coupled to F at C6).[7]

Predicted ¹³C NMR Data

Based on the additive effects of the substituents and known C-F coupling constants, we can predict the spectrum. The base value for benzene is ~128.5 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Multiplicity and Coupling Constants |

| C1 | ~125-135 | Triplet (t) or Doublet of Doublets (dd) | Coupled to two equivalent or nearly equivalent fluorine atoms at C2 and C6 (²JCF ≈ 20-30 Hz). If the effects are not identical, a dd will be observed. |

| C2 | ~150-160 | Doublet of Doublets (dd) | Large one-bond coupling to its attached fluorine (¹JCF ≈ 240-260 Hz) and a smaller three-bond coupling to the fluorine at C6 (³JCF ≈ 5-10 Hz). |

| C3 | ~145-155 | Doublet of Doublets (dd) | Two-bond coupling to the fluorine at C2 (²JCF ≈ 15-25 Hz) and four-bond coupling to the fluorine at C6 (⁴JCF ≈ 0-3 Hz, may not be resolved). |

| C4 | ~105-115 | Triplet (t) or Doublet of Doublets (dd) | Coupled via three bonds to two fluorine atoms at C2 and C6 (³JCF ≈ 5-10 Hz). |

| C5 | ~110-120 | Doublet of Doublets (dd) | Three-bond coupling to the fluorine at C6 (³JCF ≈ 5-10 Hz) and four-bond coupling to the fluorine at C2 (⁴JCF ≈ 0-3 Hz, may not be resolved). |

| C6 | ~150-160 | Doublet of Doublets (dd) | Large one-bond coupling to its attached fluorine (¹JCF ≈ 240-260 Hz) and a smaller three-bond coupling to the fluorine at C2 (³JCF ≈ 5-10 Hz). |

| -OCH₃ (C7) | ~56-62 | Singlet (s) or very fine multiplet | Primarily influenced by the oxygen.[8][9] May show a very small four-bond coupling to the fluorine at C2 (⁴JCF < 2 Hz), which is often not resolved. |

Note: Due to the molecule's asymmetry introduced by the methoxy group at C3, C2 and C6 are not chemically equivalent, nor are C4 and C5. Their environments are similar, but they should resolve into distinct signals.

Visualizing Predicted Splitting Patterns

The complexity of C-F coupling can be clarified by visualizing how a single resonance is split into a multiplet.

Caption: Predicted ¹³C NMR signal splitting trees for C1 and C2.

Experimental Protocol for High-Quality Data Acquisition

Acquiring a high-resolution, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters. The primary challenges are the low natural abundance of ¹³C, the potential for long relaxation times (especially for quaternary carbons), and the splitting of signals into low-intensity multiplets.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for ¹³C NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Tune and match the ¹³C probe to the correct frequency.

-

-

Data Acquisition (Proton-Decoupled):

-

The standard experiment is a ¹³C{¹H} experiment, where protons are decoupled to simplify the spectrum by removing C-H couplings, leaving only the C-F couplings.

-

Causality behind Parameter Choices: It is crucial to select parameters that account for the specific challenges of this molecule.

-

| Parameter | Recommended Value | Rationale / Field Insight |

| Spectrometer Frequency | ≥ 400 MHz (100 MHz for ¹³C) | Higher fields provide better signal dispersion, which is critical for resolving complex multiplets and closely spaced resonances. |

| Pulse Program | zgpg30 or similar | A 30° pulse angle is used instead of 90° to reduce the experiment time. It allows for a shorter relaxation delay (D1) as the magnetization recovers faster, without significantly compromising signal for carbons with long T₁ values. |

| Relaxation Delay (D1) | 5.0 s | Quaternary carbons (C1, C2, C3, C6) have no attached protons and thus long T₁ relaxation times. A sufficient delay is essential to allow for full magnetization recovery between scans, ensuring their signals are not attenuated or lost. |

| Acquisition Time (AQ) | 2.0 - 3.0 s | A longer acquisition time provides better digital resolution, which is necessary to accurately resolve the small 3JCF and 4JCF coupling constants. |

| Number of Scans (NS) | 1024 - 4096 | A high number of scans is required to achieve an adequate signal-to-noise (S/N) ratio. The ¹³C signal is inherently weak, and C-F coupling further divides the signal intensity across multiple lines, making each peak weaker.[10] |

| Decoupling | ¹H Broadband Decoupling | Removes all ¹H-¹³C couplings, simplifying the spectrum to show only C-F couplings and singlets for carbons not coupled to fluorine. |

Self-Validation Note: The presence of the CDCl₃ triplet at ~77.16 ppm serves as an internal validation of the instrument's calibration and resolution.

Interpretation and Conclusion

The resulting proton-decoupled ¹³C NMR spectrum of this compound will be complex but highly informative. The key to successful interpretation is a systematic approach:

-

Identify the Methoxy Carbon: Locate the sharp singlet (or near-singlet) expected around 56-62 ppm.

-

Locate the C-F Carbons: Search for two distinct, very broad, and complex multiplets in the far downfield region (150-160 ppm). These are C2 and C6, characterized by their massive ¹JCF splitting.

-

Assign the Remaining Aromatic Carbons: The remaining four signals in the 105-135 ppm region must be assigned based on their predicted chemical shifts and, most importantly, their coupling patterns. The signal for C1 should appear as a triplet or doublet of doublets with a ²JCF of ~25 Hz. The signal for C4 will be a similar multiplet but with a much smaller ³JCF of ~8 Hz.

This detailed ¹³C NMR analysis provides unambiguous confirmation of the molecular structure. For professionals in drug development, such a rigorous characterization is non-negotiable, ensuring the identity and purity of synthetic intermediates and final active pharmaceutical ingredients. The principles outlined in this guide—from predictive analysis based on substituent effects and coupling constants to the logic-driven optimization of experimental parameters—form a robust framework for the structural elucidation of any complex fluorinated aromatic compound.

References

-

Alemán, C., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link][8][9][11]

-

Duddeck, H. (1986). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Magnetic Resonance in Chemistry. [Link][12]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. [Link][13]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][5]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link][4]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link][7]

-

Foris, A. (2011). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Application Note. [Link][10]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link][14]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link][15]

-

Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][6]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link][16]

Sources

- 1. 144851-62-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. acdlabs.com [acdlabs.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. compoundchem.com [compoundchem.com]

Mass spectrometry of 2,6-Difluoro-3-methoxyaniline

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-3-methoxyaniline

Foreword: A Note on Safety

Before proceeding with any experimental work involving this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. This compound is classified as hazardous, with potential for acute toxicity if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure[1]. All handling must be conducted within a chemical fume hood, utilizing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection[1][2]. Adherence to good industrial hygiene and safety practices is paramount[1].

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 144851-62-7, Molecular Formula: C₇H₇F₂NO, Molecular Weight: 159.13 g/mol ) is a substituted aniline that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries[3][4]. Its structural complexity, featuring a trifunctionalized aromatic ring with electron-donating (amino, methoxy) and strongly electron-withdrawing (fluoro) groups, presents a unique analytical challenge. The fluorine atoms, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making such compounds of great interest in drug discovery[5].

Mass spectrometry (MS) is the cornerstone for the structural characterization and quantification of such molecules. Its unparalleled sensitivity and specificity allow for definitive identification, impurity profiling, and metabolic tracking. This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, blending fundamental principles with field-proven methodologies to empower researchers in their analytical endeavors.

Foundational Principles: Ionization & Instrumentation

The choice of ionization technique is the most critical parameter in MS method development, dictating whether a molecule is gently converted into an ion for molecular weight determination or energetically fragmented to reveal its structural backbone[6].

Ionization Strategy: Soft vs. Hard Techniques

For a relatively small, polar molecule like this compound, several ionization techniques are viable.

-

Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart minimal excess energy, typically yielding an intact protonated molecule, [M+H]⁺[7][8]. ESI is exceptionally well-suited for this analyte, as the basic amino group is readily protonated in the acidic mobile phases commonly used in Liquid Chromatography (LC)-MS. This makes ESI the preferred method for quantitative studies and for generating a precursor ion for tandem mass spectrometry (MS/MS).[9]

-

Hard Ionization (EI): Electron Ionization (EI) bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation[10]. This creates a detailed "fingerprint" mass spectrum invaluable for initial structural elucidation and library matching. While requiring the sample to be volatile (amenable to Gas Chromatography, GC), the resulting fragmentation patterns offer deep structural insights[11].

This guide will focus on ESI for its relevance in modern drug development workflows, while also exploring the predictable fragmentation patterns under EI for a complete structural picture.

Table 1: Comparison of Relevant Ionization Techniques

| Technique | Ionization Type | Typical Result | Key Advantage | Best For |

| Electrospray Ionization (ESI) | Soft | [M+H]⁺ or [M-H]⁻ | High sensitivity for polar, non-volatile molecules; easily coupled with LC. | Quantitative analysis; MS/MS structural confirmation. |

| Electron Ionization (EI) | Hard | M⁺• and extensive fragments | Provides a detailed, reproducible fragmentation pattern for library searching. | De novo structural elucidation of volatile compounds. |

| Chemical Ionization (CI) | Soft | [M+H]⁺ | Less fragmentation than EI, preserving the molecular ion for compounds that fragment excessively. | Volatile compounds where the molecular ion is absent in EI.[9] |

The Fragmentation Puzzle: Predicting the Mass Spectrum

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The fragmentation of this compound is governed by the interplay of its functional groups, which direct bond cleavages to form stable ions.

General Workflow for MS Analysis

The logical flow from sample to data interpretation is a critical, self-validating system. Each step is designed to ensure the integrity of the final result.

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The molecular weight of this compound is 159.13. In ESI positive mode, we expect a strong protonated molecular ion, [M+H]⁺, at m/z 160.1. In EI, the molecular ion, M⁺•, will be at m/z 159.1.

Key Predicted Neutral Losses and Fragments:

-

Loss of a Methyl Radical (•CH₃): A primary fragmentation pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This is often a dominant fragmentation route.

-

[M+H]⁺ (m/z 160.1) → m/z 145.1 + •CH₃

-

-

Loss of Formaldehyde (CH₂O): Following the initial loss of •CH₃, a subsequent rearrangement can lead to the expulsion of carbon monoxide (CO), or alternatively, the parent ion can lose formaldehyde (30 Da) via a concerted mechanism.

-

[M+H]⁺ (m/z 160.1) → m/z 130.1 + CH₂O

-

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the aniline core involves the expulsion of HCN (27 Da) from the ring structure after initial fragmentation.[12]

-

Loss of HF: While the aromatic C-F bond is very strong, the loss of HF (20 Da) is a possibility in fluorinated compounds, especially under higher energy conditions.[12]

Caption: Predicted ESI+ fragmentation of this compound.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a robust, step-by-step protocol for the quantitative analysis and structural confirmation of this compound using a standard triple quadrupole mass spectrometer coupled with HPLC.

Materials and Reagents

-

This compound reference standard

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Formic Acid (≥99%)

-

Calibrated analytical balance and volumetric flasks

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with 50:50 Methanol:Water.

-

Calibration Curve Standards: Serially dilute the working stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 Methanol:Water to mimic the initial mobile phase conditions.

LC-MS/MS System Parameters

Table 2: Detailed LC-MS/MS Method Parameters

| Parameter | Setting | Rationale |

| HPLC System | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column providing good retention and peak shape for small polar molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures the analyte is protonated for efficient ESI+ ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | |

| Mass Spectrometer | ||

| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation. |

| Desolvation Gas | Nitrogen, 800 L/hr | Aids in droplet desolvation. |

| Cone Voltage | 30 V | A key parameter to tune for maximizing precursor ion intensity. |

| MS/MS Transitions (MRM) | ||

| Precursor Ion (Q1) | m/z 160.1 | The protonated molecule, [M+H]⁺. |

| Product Ion 1 (Q3) | m/z 145.1 | Corresponds to the loss of •CH₃. A robust, high-intensity fragment suitable for quantification. |

| Product Ion 2 (Q3) | m/z 117.1 | Corresponds to the subsequent loss of CO. Serves as a confirmation ion. |

| Collision Energy | 15-25 eV (Optimize) | Must be optimized empirically to maximize the product ion signal. |

Data Interpretation and Trustworthiness

A protocol is only as good as its validation. For this method to be trustworthy, several criteria must be met:

-

Chromatographic Peak: The analyte should elute as a sharp, symmetrical peak, well-resolved from any matrix components.

-

Mass Accuracy: The measured m/z for the precursor and product ions should be within a narrow tolerance (e.g., ±0.1 Da on a quadrupole) of the theoretical values.

-

Ion Ratio: The ratio of the quantifier ion (m/z 145.1) to the qualifier ion (m/z 117.1) must be consistent across all standards and samples. This provides an additional layer of confirmation against interferences.

-

Linearity: The calibration curve should demonstrate excellent linearity (R² > 0.995) over the desired concentration range.

By establishing these self-validating checks, the method ensures that every result is both accurate and defensible, upholding the highest standards of scientific integrity.

References

-

1. (URL not available)

- ACD/Labs. (2023, August 23).

- PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).

- Technology Networks. (2024, January 2).

- Chemistry LibreTexts. (2023, February 11). 2.

- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry.

- ChemicalBook. (2025, September 25). 2,6-Difluoroaniline Chemical Properties,Uses,Production.

- Sigma-Aldrich. (2025, July 23).

- Journal of the American Chemical Society.

- Santa Cruz Biotechnology. This compound.

- Apollo Scientific. 144851-62-7 Cas No. | this compound.

- eGyanKosh.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- CDN Isotopes.

- CDH Fine Chemical.

- Fisher Scientific.

- EvitaChem. Buy this compound (EVT-380253) | 144851-62-7.

- CHAPTER 2 Fragmentation and Interpret

- National Institute of Standards and Technology. p-Fluoroaniline - the NIST WebBook.

- National Institute of Standards and Technology. 2,6-Difluoroaniline - the NIST WebBook.

- Santa Cruz Biotechnology. This compound | CAS 144851-62-7.

- ACS Publications. (2023, July 24). Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery.

Sources

- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]